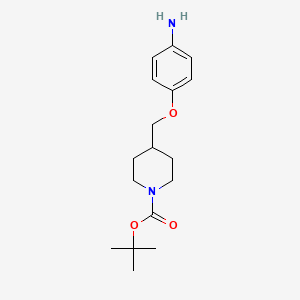

Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate

Description

Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a (4-aminophenoxy)methyl substituent at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting nitrogen-containing heterocycles .

Properties

IUPAC Name |

tert-butyl 4-[(4-aminophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNFZJLDYNQISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidine

The Boc group is introduced early to stabilize the piperidine nitrogen. A representative procedure involves:

-

Reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 12–24 hours.

-

Yields typically exceed 90% due to the high electrophilicity of Boc₂O.

Key Reaction:

Hydroxymethylation

The 4-hydroxymethyl intermediate is synthesized via:

-

Mannich reaction : Condensing formaldehyde with piperidine in aqueous HCl.

-

Reduction : Using NaBH₄ to reduce 4-cyanopiperidine derivatives.

Example:

Conversion to a Leaving Group

The hydroxymethyl group is converted to a mesylate or tosylate to enhance electrophilicity:

-

Mesylation : Methanesulfonyl chloride (MsCl) in DCM with triethylamine (0°C, 2 hours).

-

Tosylation : Tosyl chloride (TsCl) in pyridine (25°C, 12 hours).

Typical Yield:

| Leaving Group | Reagent | Conditions | Yield |

|---|---|---|---|

| Mesylate | MsCl, Et₃N | 0°C, 2 h, DCM | 95% |

| Tosylate | TsCl, Pyridine | 25°C, 12 h | 88% |

Nucleophilic Substitution with 4-Aminophenol

The mesylated or tosylated intermediate reacts with 4-aminophenol under basic conditions:

-

Solvent : Ethanol/water mixtures or polar aprotic solvents (DMF, DMA).

-

Base : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

Optimized Procedure:

-

Combine tert-butyl 4-(mesyloxymethyl)piperidine-1-carboxylate (1.0 eq), 4-aminophenol (1.2 eq), and K₂CO₃ (2.0 eq) in ethanol/water (4:1).

-

Reflux for 16–24 hours.

-

Cool, filter, and purify via column chromatography (hexane/ethyl acetate).

Yield Comparison:

| Base | Solvent | Temperature | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| K₂CO₃ | Ethanol/H₂O | Reflux | 16 | 84% | |

| CsF | DMA | 85°C | 18 | 58% | |

| K₂CO₃ | DMF | 100°C | 12 | 75% |

Optimization of Reaction Conditions

Solvent Effects

Base Selection

Temperature and Time

-

Reflux (80–100°C) : Balances reaction rate and decomposition risks.

-

Prolonged Heating (>24 hours) : Risks degradation of the Boc group.

Industrial-Scale Production Considerations

-

Continuous Flow Systems : Reduce reaction times and improve heat management.

-

Catalytic Methods : Transition metal catalysts (e.g., CuI) for lower energy pathways.

-

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for reduced toxicity.

Challenges:

-

Purification : Column chromatography is impractical at scale; crystallization or distillation preferred.

-

Azide Byproducts : If azide intermediates are used, stringent safety protocols are required.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine ring and phenoxy group participate in nucleophilic substitutions under basic or transition metal-catalyzed conditions:

Key findings:

-

Suzuki couplings with aryl halides yield biaryl derivatives efficiently (99% yield) .

-

NaH in DMF facilitates ether bond formation with brominated heterocycles .

Mitsunobu Alkylation

The hydroxyl group in intermediates undergoes Mitsunobu reactions to form ethers:

Mechanistic insight:

-

DIAD and PPh3 mediate the transfer of the hydroxyl group to generate ether linkages, preserving stereochemistry .

Esterification and Amidation

The tert-butyl carbamate group undergoes hydrolysis or transesterification:

Notable data:

-

Hydrolysis under acidic conditions quantitatively removes the tert-butyl group.

-

Carbamate-to-amide conversion enables integration into larger bioactive molecules .

Oxidation Reactions

The 4-aminophenoxy group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Biological Relevance | Source |

|---|---|---|---|---|

| H2O2 | Aqueous, RT | Nitroso derivatives | Modulation of enzyme inhibition | |

| KMnO4 | Acidic, heat | Imine or quinone intermediates | Enhanced electrophilic reactivity |

Research highlights:

-

Oxidation products exhibit altered binding affinities to targets like PARP enzymes.

Protection/Deprotection Strategies

The tert-butyl group is strategically manipulated for synthetic flexibility:

| Strategy | Conditions | Outcome | Use Case | Source |

|---|---|---|---|---|

| Boc Deprotection | TFA in CH2Cl2 | Free piperidine | Intermediate for further functionalization | |

| Reprojection | Boc anhydride, DMAP | Reintroduction of Boc group | Stepwise synthesis of complex molecules |

Biological Activity Modulation

Derivatives of this compound inhibit NLRP3 inflammasome activity (IC50 = 0.2–1.8 μM), achieved through strategic modifications such as:

-

Introduction of sulfonyl groups to enhance target binding.

-

Functionalization of the phenoxy group to improve metabolic stability.

Scientific Research Applications

Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aminophenoxy moiety can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Synthesis: Alkyl chains (e.g., 4-methylpentyl in ) yield higher synthetic efficiency (86% yield) compared to aromatic or heterocyclic substituents. Cyclopropane derivatives () achieve moderate purity (90%) via photoredox catalysis, suggesting sensitivity to steric hindrance. Aromatic ethers (e.g., ) require multi-step coupling (Mitsunobu reaction) and show lower yields (78%) due to complex functionalization.

Physicochemical Properties :

- The tert-butyl group universally increases lipophilicity, as seen in and .

- Polar groups like amines (target compound, ) or carbamoyls () enhance solubility in polar solvents, whereas alkyl chains favor lipid membranes.

Functional Group Diversity: Electron-withdrawing groups (e.g., cyano in ) increase reactivity for nucleophilic substitutions. Chlorophenyl and imine groups () correlate with bioactivity, highlighting their role in target binding.

Biological Activity

Tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate (CAS No. 130658-70-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.41 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95% purity

Synthesis

The synthesis of this compound generally involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane, yielding the desired product after purification through recrystallization or chromatography .

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes, influencing biochemical pathways relevant to disease processes.

Case Studies and Research Findings

- Anticancer Activity :

- Enzyme Inhibition :

- Neuroprotective Effects :

Data Table: Biological Activity Overview

| Biological Activity | Effect | Cell Line/Model |

|---|---|---|

| Growth Inhibition | Significant reduction in cell viability | A549, H460 (lung cancer) |

| Enzyme Inhibition | Inhibition of metabolic enzymes | Various biochemical assays |

| Neuroprotection | Reduction of oxidative stress | Neuronal cell models |

Q & A

Q. What are the optimal synthetic routes for synthesizing tert-butyl 4-((4-aminophenoxy)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions under anhydrous conditions. For example, tert-butyl piperidine derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig amination. Key reagents include Pd catalysts (e.g., SPhos Pd G3), THF as a solvent, and column chromatography for purification . Reaction optimization may involve temperature control (e.g., 60°C for 3.5 hours) and stoichiometric adjustments to minimize byproducts. Yield improvements often require inert atmospheres (N₂/Ar) and rigorous exclusion of moisture .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical characterization should include:

- GC-MS for molecular weight confirmation (e.g., base peak analysis at m/z 57, 83, 93) .

- FTIR-ATR to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine) .

- HPLC-TOF for precise mass determination (Δppm < 2) .

- ¹H/¹³C NMR to confirm regiochemistry (e.g., tert-butyl protons at δ 1.4 ppm and piperidine ring protons at δ 3.0–3.5 ppm) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Use fire-resistant clothing and self-contained breathing apparatus during fire incidents, as combustion may release toxic fumes (e.g., NOₓ, CO) .

- Avoid skin/eye contact; rinse with copious water for 15 minutes if exposed .

- Store in a cool, dry environment under inert gas to prevent decomposition . Note: Chronic toxicity data are unavailable, so treat as a potential health hazard .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophile activation. Strategies include:

- Using bulky ligands (e.g., SPhos) to enhance Pd catalyst efficiency .

- Switching to polar aprotic solvents (e.g., DMF) to improve reactant solubility .

- Employing microwave-assisted synthesis to reduce reaction time and side reactions .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes/receptors (e.g., PDEδ or PROTAC targets) .

- Molecular Dynamics (MD) : GROMACS or AMBER can simulate conformational stability in aqueous environments .

- Quantum Mechanics (QM) : Gaussian 16 for electronic structure analysis of the aminophenoxy moiety’s reactivity .

Q. How does the compound’s regioselectivity vary under different substitution conditions?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic Directors : The tert-butyl group directs substitutions to the para position on the piperidine ring.

- Solvent Effects : Polar solvents favor SN1 mechanisms, while nonpolar solvents promote SN2 pathways .

- Catalyst Choice : Pd-based catalysts enable selective C-N bond formation without disrupting the Boc-protecting group .

Q. What strategies mitigate instability during long-term storage?

- Methodological Answer :

- Lyophilization : Convert to a stable powder form under vacuum to prevent hydrolysis .

- Additives : Include antioxidants (e.g., BHT) in stock solutions to inhibit oxidative degradation .

- Temperature Control : Store at –20°C in amber vials to block light-induced degradation .

Q. How can researchers resolve contradictions in reported pharmacological activity data?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal Assays : Use SPR for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl piperidine PROTACs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.